(-)-Pinene

Overview

Description

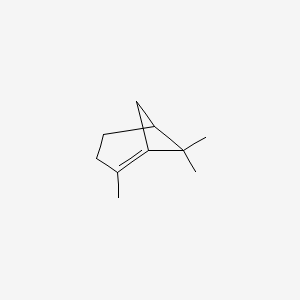

(-)-α-Pinene is a bicyclic monoterpene and one of the most abundant volatile organic compounds (VOCs) in nature. It is a key constituent of coniferous tree resins and essential oils from plants such as Pistacia lentiscus, Juniperus communis, and Citrus reticulata . Structurally, it consists of a fused bicyclic framework with a chiral center, giving rise to two enantiomers: (+)-α-pinene and (-)-α-pinene. The (-)-enantiomer is prevalent in many plant species and contributes to their ecological roles, including herbivore deterrence and antimicrobial activity . Industrially, it is used in fragrances, solvents, and as a precursor for synthetic compounds like camphor and terpineol .

Scientific Research Applications

Chemical Properties and Structure

(-)-Pinene has a molecular formula of and exists in two isomeric forms: alpha-pinene and beta-pinene. The compound is characterized by its pleasant pine-like aroma, which contributes to its use in fragrance applications. The structure consists of a bicyclic framework that allows for various chemical reactions, making this compound a versatile building block in organic synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, including bacteria, fungi, and viruses. Studies have shown its effectiveness against:

- Bacterial strains : In vitro tests demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria .

- Fungal infections : It has been shown to possess antifungal activity against common pathogens such as Candida species .

- Viruses : Preliminary studies suggest potential antiviral effects, although further research is necessary to confirm these findings .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. It effectively reduces the production of pro-inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) . These effects suggest potential therapeutic applications in treating inflammatory diseases.

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of this compound. In animal models of ischemia and stroke, this compound administration resulted in reduced cerebral edema and improved neurological function . Its ability to modulate neurotransmitter systems may offer avenues for developing treatments for neurodegenerative conditions like Alzheimer's disease .

Biofuels

This compound is being explored as a renewable biofuel alternative due to its favorable combustion properties. Research indicates that pinene dimers have heating values comparable to traditional jet fuels, making them viable candidates for sustainable energy solutions .

Fragrance and Flavoring Agents

The pleasant aroma of this compound makes it a popular ingredient in the fragrance industry. It is commonly used in perfumes and household cleaning products as an artificial fragrance component . Additionally, this compound serves as a flavoring agent in food products due to its natural scent profile.

Solvent Applications

Due to its solvent properties, this compound is utilized in the formulation of cleaning products and paint thinners. It serves as a natural alternative to synthetic solvents, aligning with the growing demand for eco-friendly products .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Rivas da Silva et al., 2012 | Antimicrobial | Demonstrated significant inhibition of bacterial growth by this compound against multiple strains. |

| Yang et al., 2013 | Neuroprotection | Showed that this compound reduced infarct size in rodent models following ischemic events. |

| Salehi et al., 2019 | Anti-inflammatory | Found that this compound effectively decreased levels of inflammatory cytokines in vitro. |

Comparison with Similar Compounds

Structural and Stereochemical Analogues

β-Pinene

- Structure: A bicyclic monoterpene isomer of α-pinene, differing in the position of the double bond.

- Occurrence : Co-occurs with α-pinene in coniferous resins and essential oils (e.g., 2.97% in Pistacia lentiscus EO) .

- Biological Activity : Exhibits weaker anti-inflammatory effects compared to (-)-α-pinene. For example, (-)-β-pinene showed only 9.0% inhibition of IL-4 expression in LPS-stimulated cells, whereas (-)-α-pinene achieved 78.4% inhibition .

- Ecological Role : Both α- and β-pinene activate the same olfactory sensory neurons (OSNs) in insects but with distinct response dynamics, influencing insect attraction or repulsion .

Limonene

- Structure: A cyclic monoterpene with one double bond, lacking the bicyclic framework of α-pinene.

- Occurrence: Dominates citrus peel oils (97.64–97.88% in mandarin peel oil) but is minor in coniferous sources .

- Biological Activity: Primarily used in fragrances and food flavorings.

Functional Analogues in Essential Oils

β-Myrcene

- Structure: An acyclic monoterpene with a linear chain.

- Occurrence : Found in Pistacia lentiscus (4.70%) and Juniperus communis (3.24%) .

- Biological Activity : Synergizes with α-pinene in antimicrobial formulations but lacks standalone anti-inflammatory efficacy .

Sabinene

- Structure: Bicyclic monoterpene with a different ring geometry than α-pinene.

- Occurrence : Abundant in juniper (6.72–7.86%) and nutmeg oils .

Quantitative and Ecological Comparisons

- Diurnal Patterns : α- and β-pinene exhibit comparable diurnal emission profiles in coniferous forests, contrasting with isoprene in deciduous forests .

- Environmental Influence : α-Pinene content in Juniperus communis varies geographically (23.96% in Almazán vs. 35.05% in Barriomartín, Spain) due to climatic factors .

Key Research Findings

- Anti-Inflammatory Superiority : (-)-α-Pinene outperforms β-pinene and limonene in suppressing pro-inflammatory cytokines (e.g., IL-4, IL-13) in cellular models .

- Insect Olfactory Coding : α- and β-pinene activate the same OSNs in Stomoxys calcitrans but with divergent response magnitudes, explaining species-specific attraction/repulsion behaviors .

- Industrial Applications: α-Pinene’s structural complexity makes it a preferred precursor for synthesizing high-value compounds like verbenone, a bark beetle pheromone .

Properties

Molecular Formula |

C10H16 |

|---|---|

Molecular Weight |

136.23 g/mol |

IUPAC Name |

2,6,6-trimethylbicyclo[3.1.1]hept-1-ene |

InChI |

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h8H,4-6H2,1-3H3 |

InChI Key |

NDUIFQPPDDOKRN-UHFFFAOYSA-N |

SMILES |

CC1=C2CC(C2(C)C)CC1 |

Canonical SMILES |

CC1=C2CC(C2(C)C)CC1 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.